Picrasidine Q is a compound of interest derived from the plant Picrasma quassioides, which has been traditionally used in various medicinal applications. The research on Picrasidine Q and related compounds has revealed a range of biological activities, including effects on GABA receptor channels, analgesic properties, anti-inflammatory effects, and potential applications in the treatment of metabolic bone disorders, Alzheimer's disease, and cancer.
GABA Receptor ChannelsResearch has shown that compounds like picrotoxin from Picrasma quassioides can influence GABA receptor channels. Specifically, picrotoxin binds preferentially to an agonist-bound form of the receptor, stabilizing an agonist-bound shut state, which could enhance the occurrence of a desensitized state or an allosterically blocked state1.
Voltage-Gated Sodium ChannelsDehydrocrenatidine (DHCT), another compound from Picrasma quassioides, has been found to suppress voltage-gated sodium channel (VGSC) currents, which contributes to its analgesic effects. DHCT shifts the voltage of inactivation to a hyperpolarizing direction, indicating an interaction with an inactivated state of VGSCs2.
Anti-Inflammatory PathwaysPicrasma quassioides has demonstrated anti-inflammatory effects in models of acute lung injury. It modulates the expression of inducible nitric oxide synthase (iNOS) and heme oxygenase-1 (HO-1), and inhibits the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways3. β-Carboline alkaloids from the plant have been shown to suppress nitric oxide production and proinflammatory cytokines secretion, including TNF-α and IL-64.
OsteoclastogenesisPicrasidine I from Picrasma quassioides suppresses osteoclastogenesis by inhibiting RANKL-induced signaling pathways and reducing the production of reactive oxygen species (ROS)5.
Neuroprotective and Anti-Alzheimer's ActivitiesThe plant's extracts have shown potential neuroprotective activities and improved memory and cognitive abilities in Alzheimer's disease models. The anti-AD mechanism is related to suppressing neuroinflammatory responses and reducing Aβ1-42 deposition6.
PPAR AgonistsPicrasidine C has been identified as a subtype-selective PPARα agonist, which could have applications in treating metabolic diseases. It induces the expression of PPARα-regulated genes involved in lipid, glucose, and cholesterol metabolism7. Picrasidine N is a selective PPARβ/δ agonist, which could be useful for elucidating the mechanism of PPARβ/δ-regulated specific gene expression9.
Anticancer EffectsPicrasidine J, a dimeric β-carboline-type alkaloid from Picrasma quassioides, inhibits metastasis of head and neck squamous cell carcinoma by affecting the EMT process and reducing the expression of serine protease KLK-1010.
NeurologyThe neuroprotective effects of Picrasma quassioides compounds, particularly against Alzheimer's disease, suggest potential applications in neurology. The ability to improve memory and cognitive abilities and reduce Aβ1-42 deposition positions these compounds as candidates for AD treatment6.
Pain ManagementThe analgesic properties of DHCT, through its action on VGSCs, indicate its potential use in pain management, especially in conditions like neuropathic pain2.
Inflammation and Immune ResponseThe anti-inflammatory properties of Picrasma quassioides make it a candidate for treating conditions characterized by inflammation, such as acute lung injury. The modulation of iNOS, HO-1, NF-κB, and MAPK signaling pathways could be leveraged in the development of new anti-inflammatory drugs34.
Metabolic DisordersThe identification of Picrasidine C as a PPARα agonist and Picrasidine N as a PPARβ/δ agonist opens up possibilities for treating metabolic diseases, including hyperlipidemia, atherosclerosis, and hypercholesterolemia79.
OncologyThe anticancer effects of Picrasidine J, particularly its ability to inhibit metastasis in head and neck squamous cell carcinoma, suggest its potential application in oncology10.
Bone HealthThe antiosteoclastogenic effect of Picrasidine I indicates its potential in the treatment of metabolic bone disorders such as osteoporosis5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: